Diethyl cyclohex-3-ene-1,1-dicarboxylate
Overview
Description
Diethyl cyclohex-3-ene-1,1-dicarboxylate is a chemical compound with the molecular formula C12H18O4 . It has a molecular weight of 226.27 g/mol . This compound is commonly used in scientific experiments due to its unique properties.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18O4/c1-3-15-10(13)12(11(14)16-4-2)8-6-5-7-9-12/h5-6H,3-4,7-9H2,1-2H3
. This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 1.096 g/cm3 and a boiling point of 265.2°C at 760 mmHg .
Scientific Research Applications
Photochemical Reactions
Diethyl cyclohex-3-ene-1,1-dicarboxylate is involved in photochemical reactions. A study demonstrated its role in regio- and diastereoselectivity in the photochemical [2+2] cycloaddition with 1,1'-diethoxyethene, providing insights into the stereoselectivity mechanisms in photochemical reactions (Herzog et al., 1986).
Synthesis Processes
This compound plays a role in the synthesis of benzo[c]thiophenes via acid-induced three-component reactions. This mechanism, based on isocyanide chemistry, demonstrates the compound's utility in complex organic synthesis (Bossio et al., 1996).
Ene and Diels–Alder Reactions
It is significant in ene and Diels–Alder reactions, such as the reaction between cyclohexadienes and azodicarboxylates, showcasing its relevance in creating complex molecular structures (Jenner & Salem, 1990).
Cycloaddition Processes
The compound is involved in [2 + 4]-cycloaddition processes, particularly in the presence of GaCl3, to form cyclohex-3-ene-1,1-dicarboxylates. This process is crucial for generating specific molecular structures (Belaya et al., 2020).
Organic Synthesis
This compound is used in creating gem-cyclopentenedicarboxylic acid derivatives, highlighting its role in diverse organic synthesis pathways (Raskil’dina et al., 2016).
Intramolecular Reactions
This compound is key in intramolecular alkene-alkyne metathesis, leading to the formation of compounds with exocyclic double bonds. This indicates its utility in creating specific configurations in organic compounds (Vasil’ev et al., 2020).
Cycloadditions with Aromatic Aldehydes
It also plays a role in [3 + 2] cycloadditions with aromatic aldehydes, aiding in the construction of complex molecular structures like tetrahydrofurans (Yang et al., 2011).
Safety and Hazards
This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Properties
IUPAC Name |
diethyl cyclohex-3-ene-1,1-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-3-15-10(13)12(11(14)16-4-2)8-6-5-7-9-12/h5-6H,3-4,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDYSYLLIATOOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC=CC1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300517 | |
Record name | diethyl cyclohex-3-ene-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38511-09-0 | |
Record name | NSC137439 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137439 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | diethyl cyclohex-3-ene-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00300517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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